molecular formula C9H15N3O2 B3044652 tert-butyl 2-(3-amino-1H-pyrazol-1-yl)acetate CAS No. 1003011-06-0

tert-butyl 2-(3-amino-1H-pyrazol-1-yl)acetate

Cat. No. B3044652
M. Wt: 197.23
InChI Key: LCTFFSFMMCYYBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08404684B2

Procedure details

Hydrazine hydrate (0.27 ml, 6.69 mmol) is added to a stirred solution of [3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-pyrazol-1-yl]-acetic acid tert-butyl ester (2.18 g, 6.69 mmol) in ethanol (12 ml). The reaction is stirred at 90° C. for 2.5 hours. When cool, the reaction is diluted with ethanol (50 ml) and the white precipitate is removed by filtration, washing with more ethanol (250 ml). The combined filtrate is evaporated to dryness and dichloromethane (100 ml) is added. After filtering again, the filtrate is evaporated to give the titled compound as a colourless oil.
Quantity
0.27 mL
Type
reactant
Reaction Step One
Name
[3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-pyrazol-1-yl]-acetic acid tert-butyl ester
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.NN.[C:4]([O:8][C:9](=[O:27])[CH2:10][N:11]1[CH:15]=[CH:14][C:13]([N:16]2C(=O)C3C(=CC=CC=3)C2=O)=[N:12]1)([CH3:7])([CH3:6])[CH3:5]>C(O)C>[C:4]([O:8][C:9](=[O:27])[CH2:10][N:11]1[CH:15]=[CH:14][C:13]([NH2:16])=[N:12]1)([CH3:7])([CH3:5])[CH3:6] |f:0.1|

Inputs

Step One
Name
Quantity
0.27 mL
Type
reactant
Smiles
O.NN
Name
[3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-pyrazol-1-yl]-acetic acid tert-butyl ester
Quantity
2.18 g
Type
reactant
Smiles
C(C)(C)(C)OC(CN1N=C(C=C1)N1C(C2=CC=CC=C2C1=O)=O)=O
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The reaction is stirred at 90° C. for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
When cool
CUSTOM
Type
CUSTOM
Details
the white precipitate is removed by filtration
WASH
Type
WASH
Details
washing with more ethanol (250 ml)
CUSTOM
Type
CUSTOM
Details
The combined filtrate is evaporated to dryness and dichloromethane (100 ml)
ADDITION
Type
ADDITION
Details
is added
FILTRATION
Type
FILTRATION
Details
After filtering again
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(CN1N=C(C=C1)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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